5-(4-CHLOROPHENYL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
5-(4-CHLOROPHENYL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinazoline ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Quinazoline Ring: Starting from anthranilic acid, the quinazoline ring can be synthesized through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions involving hydrazine derivatives.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the quinazoline and pyrazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mercapto group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE: can be compared with other quinazoline and pyrazole derivatives.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapeutics.
Pyrazole Derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and chemical reactivity not found in other compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2S/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)16(25)23-24-17(26)12-3-1-2-4-13(12)20-18(24)27/h1-9H,(H,20,27)(H,21,22)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTDKJJQAFEDAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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